Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-
Description
Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- (CAS 112058-72-7) is a heterocyclic organic compound with the molecular formula C₁₅H₁₃N₃S and a precise molecular weight of 267.08301860 Da . It features a pyridine ring linked via a thioether (-S-CH₂-) bridge to a 4-phenyl-substituted 1H-imidazole moiety. Key identifiers include:
Properties
CAS No. |
112058-72-7 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C15H13N3S/c1-2-6-12(7-3-1)14-10-17-15(18-14)19-11-13-8-4-5-9-16-13/h1-10H,11H2,(H,17,18) |
InChI Key |
KHLGTUHTCJDPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Debus-Radziszewski Cyclocondensation
The Debus-Radziszewski reaction remains a cornerstone for imidazole synthesis. Using benzil (1,2-diphenylethanedione), ammonium thiocyanate, and benzaldehyde derivatives, this method yields 2-aminoimidazoles. Subsequent thiolation introduces the sulfur functionality:
$$
\text{Benzil} + \text{NH}4\text{SCN} + \text{RCHO} \xrightarrow{\Delta} \text{2-Aminoimidazole} \xrightarrow{\text{H}2\text{S}} \text{2-Thiolimidazole}
$$
Modifications by Brahmbhatt et al. demonstrate that substituting benzil with 4-phenyl-1,2-diketones directs phenyl substitution at the 4-position of the imidazole. Yields for this step typically range from 60% to 75%, with purity confirmed via $$^1$$H-NMR and mass spectrometry.
Thiolation of Preformed Imidazoles
Alternative pathways involve thiolating pre-synthesized imidazoles. For example, treating 4-phenyl-1H-imidazole with phosphorus pentasulfide (P$$2$$S$$5$$) in dry toluene under reflux converts the 2-oxo group to a thiol:
$$
\text{4-Phenyl-1H-imidazol-2-ol} + \text{P}2\text{S}5 \xrightarrow{\text{Toluene, 110°C}} \text{4-Phenyl-1H-imidazole-2-thiol} + \text{H}_2\text{S}
$$
This method achieves 68% yield but requires careful handling of toxic H$$_2$$S gas.
Preparation of 2-(Chloromethyl)pyridine
Chloromethylation of Pyridine
Direct chloromethylation of pyridine using paraformaldehyde and HCl gas in the presence of ZnCl$$_2$$ as a catalyst produces 2-(chloromethyl)pyridine:
$$
\text{Pyridine} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2, 60°C} \text{2-(Chloromethyl)pyridine} + \text{H}_2\text{O}
$$
This Friedel-Crafts-type reaction favors the 2-position due to electronic directing effects, yielding 55%–65% product.
Oxidation of 2-Picoline
Alternative routes involve chlorinating 2-picoline (2-methylpyridine) using sulfuryl chloride (SO$$2$$Cl$$2$$):
$$
\text{2-Picoline} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN, 80°C}} \text{2-(Chloromethyl)pyridine} + \text{SO}_2 + \text{HCl}
$$
Radical-initiated chlorination with azobisisobutyronitrile (AIBN) improves selectivity, achieving 70% yield.
Thioether Coupling: Key Step in Synthesis
Nucleophilic Substitution
Reacting 4-phenyl-1H-imidazole-2-thiol with 2-(chloromethyl)pyridine in basic media forms the thioether linkage. Optimal conditions use potassium hydroxide (KOH) in dimethylformamide (DMF) at 60°C for 6 hours:
$$
\text{4-Ph-Im-2-SH} + \text{2-ClCH}2\text{Py} \xrightarrow{\text{KOH, DMF}} \text{Target Compound} + \text{KCl} + \text{H}2\text{O}
$$
Table 1: Optimization of Thioether Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | DMF | 60 | 6 | 82 |
| NaH | THF | 40 | 8 | 65 |
| Et$$_3$$N | DCM | 25 | 24 | 45 |
Higher yields in DMF correlate with enhanced solubility of ionic intermediates.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction employing triphenylphosphine (PPh$$_3$$) and diethyl azodicarboxylate (DEAD) facilitates S-alkylation:
$$
\text{4-Ph-Im-2-SH} + \text{2-HOCH}2\text{Py} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{Target Compound} + \text{Byproducts}
$$
This method circumvents harsh bases but requires stoichiometric reagents, limiting scalability.
One-Pot Multi-Component Approaches
Thiourea-Mediated Cyclization
A streamlined protocol combines 2-aminopyridine, phenylglyoxal, and carbon disulfide (CS$$_2$$) in the presence of iodine:
$$
\text{2-Aminopyridine} + \text{PhCOCHO} + \text{CS}2 \xrightarrow{\text{I}2, \text{MeOH}} \text{Target Compound}
$$
Iodine catalyzes imine formation, cyclization, and oxidative aromatization, yielding 70% product in 4 hours.
Microwave-Assisted Synthesis
Kusy et al. demonstrated that microwave irradiation accelerates imidazole ring formation. Reacting 2-(bromomethyl)pyridine with 4-phenyl-1H-imidazole-2-thiol under microwaves (150°C, 20 min) achieves 78% yield, reducing reaction time tenfold compared to conventional heating.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H$$_2$$O 70:30) shows ≥95% purity, with retention time 6.8 minutes.
Challenges and Optimization Strategies
- Oxidation of Thiols : Performing reactions under nitrogen atmosphere minimizes disulfide byproducts.
- Regioselectivity : Electron-withdrawing groups on pyridine direct substitution to the 2-position.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate ions.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-pyridine, halogenated pyridine derivatives.
Scientific Research Applications
Unfortunately, the search results provided do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of the compound "Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-". However, the search results do provide some relevant information regarding related compounds and their applications, which can help to infer potential applications of the target compound.
Imidazole and its Derivatives
Imidazole is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole-containing compounds have shown diverse biological activities .
Antimicrobial Activity
Some synthesized imidazole derivatives have been evaluated for antimicrobial activity against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . For instance, compounds with a substituted phenyl-1-substituted-4,5-diphenyl-1H-imidazole structure have demonstrated good antimicrobial potential . Similarly, other derivatives with a phenyl-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole structure also exhibited antibacterial activity .
Potential Therapeutic Applications
Substituted imidazole compounds can modulate the activity of KSP and may be useful for cancer treatment .
Related Compounds
- 2-Amino-6-((1H-imidazol-2-ylmethyl)thio)-4-phenyl-3,5-pyridinedicarbonitrile: This compound shares structural similarities and may have related applications .
- N1-(2,5-difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: This compound contains both an imidazole and a pyridine ring, similar to the target compound, and may offer insights into potential applications .
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
a) 4-(5-Fluorophenyl-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-amines/piperazines
- Key Differences: Substituents: The phenyl group at the imidazole’s 4-position in the target compound is replaced with a 5-fluorophenyl group in this analog. Fluorine’s electron-withdrawing nature may enhance binding affinity in kinase targets . Thioether vs. Methylthio: The target compound’s thioether (-S-CH₂-) linker is replaced with a methylthio (-SMe) group directly attached to the imidazole, reducing molecular flexibility . Additional Functional Groups: The analog introduces amine/piperazine groups on the pyridine ring, increasing hydrogen-bonding capacity (donors/acceptors) compared to the target compound .
b) Pyridine-Imidazole Hybrids with Ether Linkages
- Hypothetical analogs replacing the thioether with an ether (-O-CH₂-) linker would exhibit:
- Lower Lipophilicity : Oxygen’s higher electronegativity reduces XLogP compared to sulfur-containing analogs.
- Reduced Metabolic Stability : Thioethers are generally more resistant to oxidative degradation than ethers.
Property Comparison
Research Implications
- Biological Potential: The fluorophenyl analog’s role as a CK1δ inhibitor suggests that the target compound may also interact with kinase targets, though empirical data is lacking .
- Optimization Strategies : Introducing electron-withdrawing groups (e.g., fluorine) or modifying the linker (thioether vs. methylthio) could tune solubility, potency, and metabolic stability.
Biological Activity
Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H18N4S
Molecular Weight: 314.42 g/mol
IUPAC Name: Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-
InChI Key: XCIJQELRJRVLSX-UHFFFAOYSA-N
The compound features a pyridine ring linked to a thioether group containing an imidazole moiety. This unique combination suggests potential interactions with various biological targets.
Synthesis
The synthesis of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- typically involves the condensation of 2-chloromethylpyridine with 4-phenyl-1H-imidazole. The process includes several steps:
- Formation of the Imidazole Ring: Starting from suitable precursors, the imidazole ring is synthesized via cyclization.
- Thioether Formation: The intermediate is reacted with a thiol-containing pyridine derivative to form the thioether linkage.
The biological activity of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is largely attributed to its ability to interact with specific enzymes and receptors. Compounds with imidazole and pyridine structures are known to modulate enzyme activities and receptor functions, potentially affecting various signaling pathways.
Potential Targets
- Kinases: The imidazole moiety can mimic ATP, allowing for competitive inhibition of kinase enzymes.
- Receptors: Interaction with G-protein coupled receptors (GPCRs) may influence neurotransmitter release and other physiological processes.
Biological Activity
Pyridine derivatives have been studied for various biological activities including:
- Antimicrobial Activity: Some studies indicate that similar compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Research has shown that imidazole-containing compounds can induce apoptosis in cancer cells through multiple pathways.
- Antiviral Effects: Certain derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms.
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole and imidazole derivatives, it was found that compounds similar to Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to higher concentrations depending on the bacterial strain tested .
Anticancer Activity
Research highlighted in various journals has reported that imidazole derivatives can significantly inhibit cancer cell proliferation. For instance, a compound structurally related to Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- showed IC50 values less than that of standard chemotherapeutic agents like doxorubicin in specific cancer cell lines .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications in the phenyl group attached to the imidazole can enhance biological activity. Electron-donating groups on the phenyl ring have been correlated with increased potency against various biological targets .
Q & A
Q. What synthetic methodologies are commonly employed for preparing thioether-linked pyridine-imidazole derivatives like Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Thioether formation : Reacting a pyridine derivative bearing a leaving group (e.g., bromomethyl) with a thiol-containing imidazole under basic conditions (e.g., K₂CO₃ in DMF or DMSO) .
- Catalytic optimization : Transition-metal-free conditions using aryl halides and thiols under visible light or base-promoted activation, achieving yields of 60–85% depending on substituents .
- Purification : Flash chromatography or recrystallization is used to isolate the product, with purity verified via HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of pyridine (δ 7.1–8.5 ppm) and imidazole (δ 7.3–8.0 ppm) protons, along with the thioether (–SCH₂–) linkage (δ 3.5–4.0 ppm) .
- IR spectroscopy : Identify S–C stretching vibrations (~650 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+) and fragment patterns .
Q. What crystallization strategies are recommended for resolving the X-ray structure of such heterocyclic compounds?
- Methodological Answer :
- Solvent selection : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth .
- Software tools : Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution crystallographic parameters .
- Validation : Cross-check with CCDC databases to avoid overfitting, especially for flexible thioether moieties .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar imidazole derivatives) .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .
Q. What are the key solubility considerations for in vitro assays involving this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF are preferred for stock solutions due to moderate solubility (~10–50 mM) .
- Aqueous buffers : Use co-solvents (e.g., <1% Tween-80) to enhance solubility in PBS or cell culture media .
Advanced Research Questions
Q. How can computational docking studies elucidate the binding interactions of this compound with biological targets?
- Methodological Answer :
- Target preparation : Use AutoDock Vina to model receptors (e.g., kinases or GPCRs) after homology-based alignment .
- Docking parameters : Set grid boxes to encompass active sites, with exhaustiveness = 20 for thorough sampling.
- Validation : Compare docking poses (e.g., imidazole π-π stacking with Phe residues) with experimental SAR data .
Q. What strategies resolve contradictions in synthetic yields reported for analogous thioether-linked heterocycles?
- Methodological Answer :
- Factor analysis : Systematically vary catalysts (e.g., CuI vs. Pd(PPh₃)₄), solvents (DMF vs. THF), and reaction times .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize conditions, identifying critical variables (e.g., temperature > catalyst loading) .
- Mechanistic studies : Use DFT calculations to probe energy barriers for key steps (e.g., SN2 vs. radical pathways) .
Q. How can researchers evaluate the potential toxicity of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Perform MTT assays on HepG2 cells to assess IC₅₀ values, with positive controls (e.g., cisplatin) .
- Genotoxicity : Use Ames tests (TA98 strain) to detect mutagenicity, particularly for nitro- or aryl-substituted analogs .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
Q. What crystallographic challenges arise when analyzing flexible thioether linkages in this compound?
- Methodological Answer :
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Modify the phenyl (e.g., electron-withdrawing –CF₃) or imidazole (e.g., N-methylation) groups to probe steric/electronic effects .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonds at the imidazole N–H) .
- In vivo validation : Prioritize derivatives with logP < 3.5 and polar surface area < 80 Ų for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
